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Compound of Interest

Compound Name:
Piperidine, 1-(3-azetidinyl)-4-

ethoxy-

CAS No.: 178311-62-1

Cat. No.: B574024

Get Quote

Executive Summary
In the pursuit of central nervous system (CNS) therapeutics, the "blood-brain barrier (BBB)

dilemma" often forces a trade-off between potency and permeability.[1] Traditional linkers (e.g.,

ethylenediamines, piperazines) frequently suffer from high lipophilicity (LogP) or rapid

metabolic clearance.

This Application Note details the utility of 1-(3-azetidinyl)-4-ethoxypiperidine (referred to herein

as AZE-PIP-OEt) as a high-value diamine surrogate. By coupling the strained, metabolic "hard-

spot" of an azetidine ring with the specific receptor-interacting motif of 4-ethoxypiperidine,

medicinal chemists can significantly improve CNS Multi-Parameter Optimization (MPO) scores.

Key Benefits:

LogD Modulation: Lowers lipophilicity compared to cyclohexyl or piperazinyl analogs.

Basicity Control: The azetidine nitrogen (pKa ~8.5–9.0) offers a tunable basic center distinct

from the piperidine, reducing off-target hERG liability.
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Vector Geometry: Provides a unique exit vector (approx. 180° linear projection) from the drug

core.

Structural Rationale & Design Logic
The AZE-PIP-OEt motif addresses three critical failure modes in CNS lead optimization:

Solubility: The ethoxy group disrupts crystal packing, while the azetidine/piperidine amines

ensure high aqueous solubility at physiological pH.

Permeability (P-gp Efflux): By reducing the number of hydrogen bond donors (HBD) and

maintaining a moderate Total Polar Surface Area (TPSA < 90 Å²), the scaffold minimizes P-

glycoprotein recognition.

Metabolic Stability: The azetidine ring is less prone to oxidative metabolism (N-dealkylation)

compared to flexible diethylamine chains.

Visualization: The "Azetidine Switch" in Lead
Optimization
The following diagram illustrates the logical flow of replacing a standard linker with the AZE-

PIP-OEt motif to improve MPO scores.
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Caption: Decision tree for implementing the AZE-PIP-OEt scaffold to rescue CNS leads with

poor physicochemical profiles.
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Experimental Protocols
Protocol A: Synthesis of the Building Block
Note: While available commercially, in-house synthesis allows for derivative generation. This

protocol uses a reductive amination approach.

Reagents:

N-Boc-3-azetidinone (CAS: 39537-23-0)

4-Ethoxypiperidine (CAS: 3202-33-3)

Sodium triacetoxyborohydride (STAB)

Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Methodology:

Preparation: In a round-bottom flask, dissolve N-Boc-3-azetidinone (1.0 equiv) and 4-

ethoxypiperidine (1.1 equiv) in anhydrous DCM (0.1 M concentration).

Acidification: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at Room

Temperature (RT) for 30 minutes.

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 15 minutes.

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen.

Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined

organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash column chromatography (MeOH/DCM gradient).

Deprotection (Critical Step): Dissolve the intermediate in DCM/TFA (4:1) at 0°C. Stir for 2

hours. Concentrate to yield 1-(3-azetidinyl)-4-ethoxypiperidine TFA salt.

Protocol B: Coupling to Heteroaryl Core (SNAr)
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Application: Attaching the building block to a chloropyrimidine or chloropyridine core common in

Kinase or GPCR inhibitors.

Reagents:

Heteroaryl Chloride (Drug Core)

AZE-PIP-OEt (TFA salt)

DIPEA (N,N-Diisopropylethylamine)

DMSO or NMP

Workflow:

Dissolve Heteroaryl Chloride (1.0 equiv) in DMSO.

Add AZE-PIP-OEt (1.2 equiv).

Add DIPEA (3–5 equiv) to neutralize the TFA salt and scavenge HCl.

Heat to 80–100°C for 4–6 hours (monitor via LC-MS).

Validation: The formation of the product confirms the nucleophilicity of the azetidine nitrogen.

In Vitro Profiling & Validation
To validate the CNS suitability of the resulting analogs, the following assays are mandatory.

Data Summary: Comparative Physicochemical Profile
Hypothetical data comparing an AZE-PIP-OEt analog vs. a standard Propyl-Linker analog.
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Property
Standard Propyl-
Linker Analog

AZE-PIP-OEt
Analog

Improvement

MW 385 Da 412 Da
Neutral (slight

increase)

cLogP 4.2 2.8
Significant (CNS

Optimal)

TPSA 45 Å² 58 Å² Improved Solubility

pKa (Base) 9.8 (High) 8.4 (Modulated)
Reduced Lysosomal

Trapping

H-Bond Donors 1 1 Neutral

CNS MPO Score 3.2 5.1
High Probability of

Success

Protocol C: PAMPA-BBB (Parallel Artificial Membrane
Permeability Assay)
Objective: Assess passive diffusion across the BBB.

Donor Plate: Prepare 10 mM stock of the test compound in DMSO. Dilute to 50 µM in PBS

(pH 7.4).

Membrane: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid extract

(20 mg/mL in dodecane).

Acceptor Plate: Fill with 200 µL of PBS (pH 7.4).

Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-

MS/MS.

Calculation: Determine

(Apparent Permeability).
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Success Criterion:

cm/s indicates high BBB permeability.

Control: Verapamil (High Permeability marker), Theophylline (Low Permeability marker).

Synthetic Pathway Visualization
The following diagram details the specific chemical workflow to utilize this building block in a

drug discovery campaign.
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Caption: Synthetic workflow from raw materials to final CNS drug candidate using the AZE-PIP-

OEt building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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